molecular formula C8H18O B1607020 3-Methyl-2-heptanol CAS No. 31367-46-1

3-Methyl-2-heptanol

Cat. No.: B1607020
CAS No.: 31367-46-1
M. Wt: 130.23 g/mol
InChI Key: SZERMVMTUUAYML-UHFFFAOYSA-N
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Description

3-Methyl-2-heptanol is an organic compound with the molecular formula C8H18O It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to two other carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-heptanol can be synthesized through various methods. One common method involves the reduction of 3-methyl-2-heptanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, this compound can be produced through the hydrogenation of 3-methyl-2-heptanone over a metal catalyst such as palladium or platinum. This process is carried out under high pressure and temperature to achieve high yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-heptanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-methyl-2-heptanone using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form 3-methylheptane using strong reducing agents.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid (HCl) in the presence of zinc chloride (ZnCl2) for the Lucas test.

Major Products Formed

    Oxidation: 3-Methyl-2-heptanone.

    Reduction: 3-Methylheptane.

    Substitution: Various alkyl halides depending on the substituent used.

Scientific Research Applications

3-Methyl-2-heptanol has several applications in scientific research:

    Chemistry: It is used as a solvent and an intermediate in organic synthesis.

    Biology: It can be used in studies involving the metabolism of alcohols and their effects on biological systems.

    Medicine: Research on its potential therapeutic effects and its role in drug formulation.

    Industry: It is used in the manufacture of fragrances, flavors, and other chemical products.

Mechanism of Action

The mechanism of action of 3-Methyl-2-heptanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of its corresponding ketone, 3-methyl-2-heptanone.

Comparison with Similar Compounds

Similar Compounds

    2-Heptanol: Another secondary alcohol with a similar structure but without the methyl group at the third carbon.

    3-Methyl-1-butanol: A primary alcohol with a similar carbon skeleton but with the hydroxyl group at the first carbon.

    3-Methyl-2-butanol: A secondary alcohol with a shorter carbon chain but similar branching.

Uniqueness

3-Methyl-2-heptanol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its branched structure and the position of the hydroxyl group influence its reactivity and interactions with other molecules, making it valuable in various applications.

Properties

IUPAC Name

3-methylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-5-6-7(2)8(3)9/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZERMVMTUUAYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871367
Record name 3-Methyl-2-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31367-46-1
Record name 2-Heptanol, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031367461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYL-2-HEPTANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92762
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-2-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Heptanol, 3-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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